(R)-2-Phenylpropane-1,2-diol, also known as (R)-1-phenylpropane-1,2-diol, is a chiral compound characterized by the presence of two hydroxyl groups on adjacent carbon atoms in a propane chain, with a phenyl group attached to one of the carbons. This compound exhibits stereoisomerism, with the (R) configuration denoting the spatial arrangement of its substituents. The molecular formula for (R)-2-phenylpropane-1,2-diol is CHO, and it has a melting point of approximately 83–84 °C. The compound is typically synthesized as a colorless solid and is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis.
Research indicates that (R)-2-phenylpropane-1,2-diol exhibits biological activity that may include antimicrobial properties. Its structural similarity to other biologically relevant compounds may suggest potential interactions with biological systems. For example, studies have shown that derivatives of phenolic compounds can exhibit antioxidant activity and may play roles in modulating biochemical pathways.
The synthesis of (R)-2-phenylpropane-1,2-diol can be achieved through various methods:
(R)-2-Phenylpropane-1,2-diol has several applications:
Studies on the interactions of (R)-2-phenylpropane-1,2-diol with biological systems have highlighted its potential as a substrate for enzymatic reactions. Research has focused on its interactions with alcohol dehydrogenases and other enzymes that facilitate its conversion into various metabolites . These studies often explore kinetic parameters and enzymatic efficiency under different conditions.
Several compounds share structural similarities with (R)-2-phenylpropane-1,2-diol. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1,3-Dihydroxybenzene | Two hydroxyl groups on a benzene ring | Commonly known as resorcinol; used in dyes and pharmaceuticals. |
1-Phenylethanol | Hydroxyl group on an ethane chain | Less sterically hindered; used in perfumes and flavorings. |
3-(Hydroxyphenyl)propanediol | Hydroxyl group on a propanediol backbone | Exhibits different biological activities; used in cosmetics. |
1-(4-Hydroxyphenyl)ethanol | Hydroxyl group on an ethylene chain with para-substitution | Known for antioxidant properties; used in food preservation. |
The uniqueness of (R)-2-phenylpropane-1,2-diol lies in its specific stereochemistry and functional group arrangement, which influences its reactivity and biological properties compared to these similar compounds.
Classical organic synthesis routes for 1,2-diols often involve dihydroxylation of alkenes or reduction of α-hydroxy ketones. However, these methods face challenges in achieving high enantiomeric excess (ee) for (R)-PPD due to competing side reactions and limited stereochemical control. For example, the reduction of 2-hydroxypropiophenone using conventional reductants like sodium borohydride (NaBH₄) typically yields racemic mixtures, necessitating costly chromatographic separations. While stoichiometric chiral auxiliaries or resolving agents can improve selectivity, such approaches are economically and environmentally unsustainable for large-scale production.
Enzymatic catalysis has emerged as a superior method for asymmetric synthesis of (R)-PPD. Whole-cell biocatalysts, such as Escherichia coli expressing benzaldehyde lyase (BAL) or Lactobacillus brevis alcohol dehydrogenase (LbADH), enable stereoselective carboligation and oxidoreduction under microaqueous conditions. For instance:
This two-step cascade achieves product concentrations up to 63.8 g L⁻¹ and space-time yields of 144 g L⁻¹ d⁻¹, outperforming traditional chemical methods in both efficiency and stereoselectivity.
Recent advances in biocatalysis highlight the flexibility of modular enzyme systems for (R)-PPD synthesis. Key innovations include:
Parameter | Value |
---|---|
Maximum Product Concentration | 63.8 g L⁻¹ |
Overall Yield | 98% |
Space-Time Yield | 144 g L⁻¹ d⁻¹ |
Target Isomer Content | 95.4% |
Catalyst Productivity | 0.51 kg kg⁻¹ |
Process Highlights:
While alkylation is not a direct step in (R)-PPD synthesis, reaction engineering plays a pivotal role in minimizing diastereomer formation. Critical optimizations include:
The stereospecific configuration of (R)-2-phenylpropane-1,2-diol makes it indispensable in synthesizing antagonists for the A3 adenosine receptor (A3AR), a GPCR target for inflammatory and oncological therapies. Structural studies reveal that derivatives of this diol participate in critical hydrogen-bonding interactions with Thr94³·³⁶ and His272⁷·⁴³ residues in the A3AR binding pocket [4]. These interactions stabilize antagonist-bound receptor conformations, preventing the conformational shifts required for G-protein activation.
For example, truncation of the 5′-uronamide group from agonist scaffolds like IB-MECA (1a) and replacement with (R)-2-phenylpropane-1,2-diol-derived side chains yielded potent antagonists (e.g., compound 5 in [4]). This modification abolished agonist activity by eliminating hydrogen-bond donor capacity while maintaining high receptor affinity (Ki < 10 nM) [4]. Molecular dynamics simulations confirm that the diol’s phenyl group induces π-stacking with Phe168⁵·⁵⁸, further stabilizing the antagonist-receptor complex [4].
Table 1: Key A3AR Antagonists Derived from (R)-2-Phenylpropane-1,2-Diol
Compound | Structural Modification | A3AR Ki (nM) | Selectivity Ratio (vs A1/A2A/A2B) |
---|---|---|---|
5a | 5′-Truncated uronamide | 8.2 | >1,000 |
5b | 4′-Thio analog | 6.7 | >1,500 |
(R)-2-Phenylpropane-1,2-diol serves as a chiral auxiliary in asymmetric syntheses of dihydropyridines, a class of calcium channel modulators. Its C2-symmetric structure directs face-selective nucleophilic additions to pyridinium salts via cation-π interactions between the phenyl group and the positively charged heterocycle [6]. In one protocol, the diol is converted to a thiazolidine-2-thione auxiliary that controls the stereochemistry during Grignard reagent addition to nicotinamide derivatives [6].
This method achieves enantiomeric excesses >95% for dihydroquinoline intermediates used in antihypertensive agents. The auxiliary’s hydroxyl groups coordinate with Lewis acids (e.g., ZnCl2), enhancing transition-state rigidity and stereoselectivity [6]. Post-synthesis, the diol auxiliary is cleaved under mild acidic conditions without racemization.
Table 2: Stereoselectivity in Dihydropyridine Synthesis Using (R)-2-Phenylpropane-1,2-Diol Auxiliary
Substrate | Nucleophile | Yield (%) | ee (%) |
---|---|---|---|
Nicotinamide 1 | MeMgBr | 82 | 97 |
Quinolinamide 2 | PhMgBr | 78 | 95 |
The diol’s vicinal hydroxyl groups are leveraged in synthesizing precursors for neuromodulators like reboxetine and L-2-mercaptosuccinic acid derivatives. In reboxetine production, (R)-2-phenylpropane-1,2-diol undergoes regioselective amination at the C2 position using a palladium-catalyzed transfer hydrogenation, yielding (1R,2R)-2-amino-1-phenyl-1,3-propanediol [2]. This intermediate is subsequently N-alkylated to install the morpholine ring essential for norepinephrine reuptake inhibition [2].
Additionally, oxidative cleavage of the diol with periodic acid generates phenylglyoxal, which condenses with cysteine derivatives to form thiazolidine carboxylates—key intermediates in mercapto-polyester synthesis for dopamine delivery systems [2].
Table 3: Neuromodulator Precursors Synthesized from (R)-2-Phenylpropane-1,2-Diol
Precursor | Target Molecule | Synthetic Step | Yield (%) |
---|---|---|---|
2-Amino-1,3-propanediol | Reboxetine | Pd-catalyzed amination | 75 |
Phenylglyoxal | L-2-MSA polyester | Oxidative cleavage & condensation | 68 |
Crystallization-based separation represents one of the most fundamental and widely applicable approaches for resolving enantiomers of (R)-2-phenylpropane-1,2-diol. This methodology exploits the distinct physical properties of diastereomeric complexes formed between the target compound and chiral resolving agents [1] [2] [3].
The formation of diastereomeric salts constitutes the cornerstone of crystallization-based enantiomeric separation. Tartaric acid derivatives, particularly L-tartaric acid and di-O,O'-toluoyl-L-tartaric acid, have demonstrated exceptional efficacy as resolving agents for phenylpropanediol compounds [4] [5]. The mechanism involves the formation of hydrogen-bonded complexes where the hydroxyl groups of the diol interact with the carboxyl functionalities of the tartaric acid derivative [6] [7].
The crystallization process typically proceeds through controlled supersaturation in mixed solvent systems. Ethanol-water mixtures (3:1 to 4:1 ratio) provide optimal conditions for nucleation and crystal growth [8]. Temperature control during crystallization is critical, with slow cooling from 60°C to 20°C over 12-24 hours yielding the highest enantiomeric purity [3].
TADDOL (α,α,α',α'-tetraaryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol) derivatives represent another class of highly effective resolving agents [4]. These compounds form stable molecular complexes through multiple hydrogen bonding interactions and π-π stacking between aromatic systems [9]. The crystallization of TADDOL-phenylpropanediol complexes typically achieves enantiomeric excesses exceeding 90% with moderate yields of 40-55% [4].
Certain derivatives of phenylpropane-1,2-diol exhibit conglomerate behavior, where the two enantiomers crystallize separately rather than forming racemic compounds [10]. This phenomenon, while less common (occurring in approximately 5-10% of chiral compounds), enables direct resolution without external resolving agents [10] [11].
The identification of conglomerate-forming systems requires systematic screening of crystallization conditions. Solvent selection plays a crucial role, with polar protic solvents such as methanol and ethanol often promoting conglomerate formation through disruption of intermolecular hydrogen bonding between opposite enantiomers [1] [11].
Seeding techniques enhance the effectiveness of preferential crystallization. Introduction of enantiomerically pure seed crystals (0.1-0.5% by weight) during the nucleation phase directs crystallization toward the desired enantiomer [8]. This approach has achieved yields of 50-70% with enantiomeric excesses exceeding 95% [8].
Method | Resolving Agent | Typical Yield (%) | Enantiomeric Excess (%) | Advantages |
---|---|---|---|---|
Diastereomeric Salt Formation with Tartaric Acid Derivatives | L-Tartaric acid, Di-O,O'-toluoyl-L-tartaric acid | 45-60 | >95 | High selectivity, well-established methodology |
Crystallization with Resolving Agents (TADDOL derivatives) | TADDOL, CSDP derivatives | 40-55 | >90 | Versatile, applicable to various substrates |
Preferential Crystallization (Spontaneous Resolution) | None (conglomerate formation) | 15-25 | 85-95 | Simple, no external resolving agent needed |
Solvent-Mediated Resolution | Mixed solvent systems | 35-50 | 80-90 | Tunable selectivity through solvent choice |
Temperature-Controlled Crystallization | Temperature gradient control | 30-45 | 85-95 | Good control over nucleation |
Seeded Crystallization | Enantiomerically pure seeds | 50-70 | >95 | Reproducible, scalable |
Industrial implementation of crystallization-based separation requires careful optimization of multiple parameters. Supersaturation control prevents formation of mixed crystals and ensures consistent product quality [3]. Continuous monitoring of crystallization kinetics using in-situ techniques such as focused beam reflectance measurement enables real-time process adjustment [8].
Solvent recovery represents a critical economic consideration for large-scale operations. Distillation and recrystallization protocols allow recovery of 85-95% of organic solvents, significantly reducing environmental impact and operational costs [6] [7].
Chromatographic separation of diastereomeric esters provides a highly selective and analytically precise method for resolving (R)-2-phenylpropane-1,2-diol enantiomers. This approach leverages the formation of covalent diastereomeric derivatives that exhibit distinct chromatographic behavior [12] [13] [14].
Mosher acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) represents the most widely employed derivatizing agent for phenylpropanediol resolution [15] [16]. The trifluoromethyl group enhances chromatographic separation through increased polarity differences, while the methoxy group provides conformational rigidity essential for stereorecognition [15].
The derivatization reaction proceeds under mild conditions using MTPA chloride in the presence of 4-dimethylaminopyridine and triethylamine in dichloromethane [15]. Complete conversion typically occurs within 2-4 hours at room temperature, yielding diastereomeric MTPA esters with minimal racemization [16].
2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) offers superior chromatographic resolution compared to MTPA for certain phenylpropanediol substrates [13] [14]. The extended aromatic system enhances π-π interactions with silica gel stationary phases, resulting in improved separation factors (α = 1.20-1.35) and resolution factors (Rs = 2.1-3.2) [13].
Camphorsultam dichlorophthalic acid (CSDP) provides an alternative derivatization strategy particularly effective for secondary alcohols [13]. The rigid bicyclic structure minimizes conformational flexibility, leading to enhanced diastereomeric discrimination during chromatographic separation [14].
Normal-phase HPLC using silica gel stationary phases provides optimal separation of diastereomeric esters [13] [17]. Hexane-based mobile phases with polar modifiers (isopropanol, ethyl acetate) enable fine-tuning of retention and selectivity [18] [17].
For MTPA esters, hexane-isopropanol mixtures (95:5 to 90:10) typically provide baseline separation with analysis times of 15-25 minutes [13]. Gradient elution protocols can reduce analysis time while maintaining resolution quality [17].
Ultra-high-performance liquid chromatography (UHPLC) using sub-2 μm particles significantly enhances separation efficiency [18] [17]. UHPLC columns packed with 1.7 μm silica particles achieve resolution factors exceeding 3.0 with analysis times reduced to 8-12 minutes [17].
Chiral stationary phases offer direct enantiomer separation without prior derivatization [19] [17]. Immobilized polysaccharide phases (cellulose and amylose derivatives) have shown particular effectiveness for phenylpropanediol compounds [18] [19].
Derivatizing Agent | Column Type | Mobile Phase | Separation Factor (α) | Resolution Factor (Rs) | Analysis Time (min) |
---|---|---|---|---|---|
Mosher Acid (MTPA) | Silica gel (normal phase) | Hexane/Isopropanol (95:5) | 1.15-1.25 | 1.8-2.5 | 15-25 |
2-Methoxy-2-(1-naphthyl)propionic acid (MαNP) | Silica gel (normal phase) | Hexane/Ethyl acetate (80:20) | 1.20-1.35 | 2.1-3.2 | 20-35 |
Camphorsultam dichlorophthalic acid (CSDP) | Silica gel (normal phase) | Hexane/Isopropanol (90:10) | 1.18-1.30 | 1.9-2.8 | 18-30 |
Validation of chromatographic methods requires demonstration of linearity, precision, accuracy, and robustness according to International Conference on Harmonisation guidelines [20]. Calibration curves for both enantiomers must exhibit correlation coefficients exceeding 0.999 over the analytical range [20].
System suitability testing ensures consistent performance through monitoring of retention times, peak areas, and resolution factors [17]. Daily verification using standard mixtures prevents drift in analytical results [20].
Quantitative analysis requires careful consideration of detector response factors for each diastereomeric ester [13]. Ultraviolet detection at 254 nm provides adequate sensitivity for most applications, while fluorescence detection enhances sensitivity for trace analysis [20].
Computational quantum chemistry provides fundamental insights into the stereoelectronic factors governing the conformational preferences and reactivity of (R)-2-phenylpropane-1,2-diol [21] [22] [23]. These studies complement experimental resolution techniques by predicting optimal separation conditions and elucidating molecular recognition mechanisms [24] [25].
Density Functional Theory using the B3LYP functional with 6-31G* and 6-311G** basis sets represents the current standard for modeling phenylpropanediol systems [24] [26] [27]. These calculations accurately predict conformational energies within ±0.5-1.0 kcal/mol, sufficient for reliable prediction of stereochemical preferences [24] [25].
Geometry optimization calculations reveal multiple stable conformers arising from rotation about the C1-C2 and C2-phenyl bonds [21] [28]. The most stable conformation exhibits a gauche arrangement between the two hydroxyl groups, stabilized by intramolecular hydrogen bonding (2.3-2.6 Å O-H···O distance) [28].
Vibrational frequency calculations confirm the nature of stationary points and provide thermodynamic parameters including zero-point energies and entropy contributions [24] [29]. These data enable prediction of temperature-dependent conformational equilibria relevant to crystallization processes [29].
Natural Bond Orbital (NBO) analysis quantifies individual stereoelectronic contributions to conformational stability [21] [23]. Hyperconjugative interactions between lone pairs on oxygen atoms and adjacent σ* orbitals provide the dominant stabilization (1.2-2.8 kcal/mol) [23].
The phenyl group participates in multiple stereoelectronic interactions including C-H→π contacts and π→π* delocalization [30] [28]. These interactions exhibit distance and angular dependence, with optimal geometries featuring phenyl ring orientations perpendicular to the C1-C2 bond [28].
Anomeric effects become significant in cyclic derivatives of phenylpropanediol, where n→σ* interactions favor axial orientations of substituents [23]. This effect contributes 2.0-3.5 kcal/mol to conformational stabilization in appropriate molecular frameworks [23].
Interaction Type | Energy Contribution (kcal/mol) | Conformational Preference | Orbital Overlap | Temperature Dependence |
---|---|---|---|---|
n→σ* Hyperconjugation | 1.2-2.8 | Anti-periplanar orientation | σ*C-O with lone pair on O | Moderate (ΔH dominated) |
π→π* Aromatic stabilization | 0.8-1.5 | Aromatic ring perpendicular to C-C bond | π system delocalization | Low (rigid system) |
C-H→π Interactions | 0.5-1.2 | Phenyl group oriented toward C-H bonds | π cloud with C-H σ bond | High (entropy effects) |
Anomeric effect (O-C-O system) | 2.0-3.5 | Axial preference in cyclic systems | n→σ* donation | Moderate (enthalpic) |
Gauche effect | 0.6-1.8 | Gauche conformation stabilization | σC-C with σ*C-O | High (conformational freedom) |
Dipole-dipole interactions | 0.3-0.9 | Minimized dipole repulsion | Through-space interaction | Low (electronic in nature) |
Polarizable Continuum Model (PCM) calculations incorporate solvent effects on molecular structure and energetics [25]. Polar solvents such as methanol and ethanol stabilize conformations with exposed hydroxyl groups, while nonpolar solvents favor intramolecularly hydrogen-bonded structures [25] [29].
Explicit solvent modeling using molecular dynamics simulations provides detailed insights into solvation shell structure and dynamics [22]. These calculations reveal preferential solvation patterns that influence crystallization behavior and chromatographic retention [22].
Temperature effects on conformational populations can be predicted through statistical thermodynamics using computed vibrational frequencies [25] [29]. These predictions guide optimization of temperature-dependent separation processes [29].
Computational Method | Basis Set | Predicted Property | Accuracy (kcal/mol) | Computational Time (relative) | Applications |
---|---|---|---|---|---|
Density Functional Theory (B3LYP/6-31G*) | 6-31G*, 6-31G, 6-311G | Conformational energies, HOMO-LUMO gaps | ±0.5-1.0 | 1.0 | General-purpose, structural optimization |
Hartree-Fock (HF/6-31G*) | 6-31G*, cc-pVDZ | Dipole moments, polarizabilities | ±1.0-2.0 | 0.3 | Fast screening, qualitative analysis |
MP2/6-31G* (Second-order Møller-Plesset) | 6-31G*, cc-pVTZ | Interaction energies, correlation effects | ±0.3-0.8 | 3.5 | High accuracy, benchmark calculations |
B3PW91/6-311G** | 6-311G**, def2-TZVP | Vibrational frequencies, thermodynamic data | ±0.6-1.2 | 1.2 | Vibrational analysis, thermochemistry |
M06-2X/def2-TZVP | def2-TZVP, def2-QZVP | Dispersion interactions, weak interactions | ±0.4-0.9 | 2.8 | Non-covalent interactions, π-π stacking |
ωB97X-D/6-311++G** | 6-311++G**, aug-cc-pVTZ | Long-range corrected energies | ±0.5-1.1 | 4.2 | Long-range interactions, excited states |
Computational methods enable prediction of chiral recognition in both crystallization and chromatographic systems [31] [24]. Binding energy calculations between phenylpropanediol enantiomers and chiral selectors provide quantitative estimates of separation selectivity [31].
Molecular docking studies with resolving agents such as tartaric acid derivatives reveal preferred binding modes and interaction energies [31]. These calculations guide rational design of improved resolving agents and optimization of separation conditions [24].